(S)-Butyl 2-hydroxybutanoate

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

(S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0), also known as butyl (2S)-2-hydroxybutanoate, is a chiral hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It is characterized by a single chiral center at the C2 position, which exists in the (S)-configuration.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 132513-51-0
Cat. No. B137078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Butyl 2-hydroxybutanoate
CAS132513-51-0
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(CC)O
InChIInChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1
InChIKeyYFFBWGUXPFAXRS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0): A Defined Chiral Ester Intermediate for Pharmaceutical Synthesis


(S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0), also known as butyl (2S)-2-hydroxybutanoate, is a chiral hydroxy ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is characterized by a single chiral center at the C2 position, which exists in the (S)-configuration . The compound is a colorless to light yellow liquid with a predicted boiling point of 205°C and a predicted refractive index of 1.436 . Its primary industrial and scientific relevance stems from its use as a key chiral intermediate in the synthesis of the PPARα agonist (R)-K-13675 (pemafibrate), a drug used for the treatment of hyperlipidemia .

Why Generic Substitution Fails for (S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0) in Critical Applications


The (S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0) molecule is not a commodity chemical where simple ester analogs or racemic mixtures can be substituted without consequence. Its primary application is as a chiral building block in the enantioselective synthesis of (R)-K-13675 (pemafibrate), a PPARα agonist . The absolute stereochemistry at the C2 position is critical for the final drug's activity. Substituting with the (R)-enantiomer (Butyl (2R)-2-hydroxybutanoate, CAS 928835-95-4) or a racemic mixture would directly compromise the optical purity of the downstream API, leading to a product with unknown and potentially deleterious pharmacological properties. Furthermore, while alternative esters like ethyl (2S)-2-hydroxybutanoate could be considered, their use would alter the physicochemical properties and reaction efficiency of subsequent synthetic steps, potentially requiring re-optimization of multi-step manufacturing processes [1]. Therefore, for its validated role in this specific synthetic route, the identity and enantiopurity of this compound are non-negotiable parameters.

Quantitative Differentiation of (S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0) vs. In-Class Alternatives


Enantiomeric Purity: (S)- vs. (R)-Butyl 2-hydroxybutanoate and Racemic Mixtures

The primary differentiator for (S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0) is its absolute stereochemistry. As a chiral intermediate for the PPARα agonist (R)-K-13675, the (S)-configuration is a strict requirement. The alternative (R)-enantiomer, Butyl (2R)-2-hydroxybutanoate (CAS 928835-95-4), or a racemic mixture would produce the wrong stereoisomer or a mixture, respectively, leading to a failed API synthesis. The commercial supply of the (S)-enantiomer is specified with an enantiomeric excess of ≥99% . This high enantiopurity is a critical procurement specification to ensure the fidelity of the downstream chiral synthesis and avoid costly purification steps [1].

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Synthetic Efficiency: Novel Route Yield vs. Alternative Esters

The selection of the n-butyl ester over other alkyl esters is validated by its synthetic efficiency in the preparation of the target molecule. A novel synthesis of (S)-Butyl 2-hydroxybutanoate from butyl (2S,3R)-epoxybutanoate was reported to proceed with "quantitative yield" via a scandium triflate-mediated thiolysis and subsequent reductive cleavage . While alternative esters like the ethyl or tert-butyl analogs could be synthesized, the process for the n-butyl ester is optimized and reported to give excellent yields without loss of optical purity [1]. A patent document notes that using n-butyl (S)-trifluoromethanesulfonyloxybutyrate is a costlier route compared to using ethyl (2S)-2-hydroxybutanoate, but the n-butyl ester remains the standard for specific high-yielding, validated manufacturing processes [2].

Process Chemistry Reaction Yield Chiral Synthesis

Role as a Validated Key Intermediate for Pemafibrate Synthesis

A critical piece of procurement evidence is the compound's validated and documented role as the direct precursor to the chiral side-chain of (R)-K-13675 (pemafibrate). This is not a theoretical application but a proven step in the published and patented synthesis of a commercial drug . The (S)-configured hydroxyl group of the intermediate is essential for the final (R)-configuration of the drug's active stereocenter. In contrast, other 2-hydroxybutyrate esters, such as tert-butyl (S)-2-hydroxybutanoate, may have different reactivity or steric properties that would require re-validation of the entire synthetic sequence. The specific use of the n-butyl ester is a result of process optimization for scale-up, making it a de facto standard for this pharmaceutical synthesis route [1].

Drug Synthesis PPARα Agonist Chiral Intermediate

Optimal Application Scenarios for (S)-Butyl 2-hydroxybutanoate (CAS 132513-51-0) Based on Evidence


Synthesis of PPARα Agonist (R)-K-13675 (Pemafibrate)

This is the primary and most validated use case. The compound is a direct, high-yielding chiral building block for the synthesis of the PPARα agonist (R)-K-13675. Its use in this context is supported by peer-reviewed synthesis papers and patents detailing a 'quantitative yield' and retention of optical purity . Procurement for this application requires a minimum enantiomeric excess of ≥99% to ensure the final drug's stereochemical integrity [1].

Process Development and Scale-Up for Chiral Drugs

Process chemists developing large-scale syntheses for chiral drugs, particularly those involving 2-hydroxybutyric acid derivatives, will find this compound valuable. Its documented synthetic route from butyl (2S,3R)-epoxybutanoate, achieving 'quantitative yield', provides a robust and efficient manufacturing pathway, avoiding the need for costly chiral resolution steps later in the synthesis .

Analytical Method Development and Quality Control for Pemafibrate

As a key intermediate and potential impurity in the manufacturing process of Pemafibrate, (S)-Butyl 2-hydroxybutanoate is required as a reference standard for analytical method development, validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) filings or commercial production [2]. Its high purity (≥97%) and defined stereochemistry are critical for accurate quantification.

Asymmetric Synthesis and Chiral Pool Research

This compound serves as a valuable chiral synthon from the chiral pool, being derived from (S)-2-hydroxybutyrolactone, which itself is prepared from L-malic acid [1]. It can be used as a starting material or building block in the research of novel asymmetric reactions, providing a defined stereocenter for the construction of more complex, enantiomerically pure molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Butyl 2-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.